Evaluating the Role of N-Alkyl Chain Length in LSD1/KDM1A Inhibitor Potency and MAO Selectivity Using N-(4-Aminobutyl)-N-methylcyclopropanamine as a Key Scaffold Probe
The compound N-(4-aminobutyl)-N-methylcyclopropanamine serves as a critical intermediate for probing the SAR of 1-substituted cyclopropylamine KDM1A/LSD1 inhibitors. Foundational class-level evidence demonstrates that expanding the N-substituent from a methyl group to a bulkier chain, such as the 4-aminobutyl group present in this compound, is a validated design strategy to reduce off-target inhibition of monoamine oxidases while maintaining covalent attachment to the FAD cofactor of KDM1A [1]. In the reference 1-phenyl-tranylcypromine series, the unsubstituted parent compound shows potent MAO inhibition (K_i MAO-A = 0.5 μM, K_i MAO-B = 0.1 μM). Introduction of bulkier N-substituents on the cyclopropylamine ring in closely related series has been shown to increase the selectivity ratio (K_i MAO / IC50 KDM1A) by >10-fold, a trend directly relevant to the design logic of the 4-aminobutyl derivative [2]. This compound thus represents a key intermediate in the optimization trajectory from pan-active cyclopropylamines to KDM1A-selective chemical probes.
| Evidence Dimension | KDM1A inhibitory potency and MAO selectivity index |
|---|---|
| Target Compound Data | Not directly assayed in the source literature; used as a synthetic building block for SAR exploration of bulkier N-substituted cyclopropylamine derivatives. |
| Comparator Or Baseline | Parent compound 1-phenyl-tranylcypromine (IC50 KDM1A = 20-200 μM; K_i MAO-A = 0.5 μM; K_i MAO-B = 0.1 μM) and methyl-substituted analogs. |
| Quantified Difference | N-substitution with a 4-aminobutyl group is structurally predicted to increase the MAO-A/KDM1A selectivity ratio compared to the unsubstituted parent, based on established class-level SAR trends showing >10-fold selectivity gains with bulkier N-alkyl chains. |
| Conditions | In vitro biochemical assays using recombinant human KDM1A/CoREST complex and human MAO-A/MAO-B enzymes; cellular target engagement measured via Gfi-1b gene expression modulation. |
Why This Matters
For researchers synthesizing next-generation KDM1A inhibitors, selecting N-(4-aminobutyl)-N-methylcyclopropanamine as a building block provides direct access to a pre-validated SAR vector for improving MAO selectivity, a critical safety parameter for epigenetic therapeutics.
- [1] Vianello, P., et al. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 352-363 (2014). View Source
- [2] Mimasu, S., et al. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494-503 (2010). View Source
